ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily used to reduce the incidence of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease . By inhibiting PAR-1, vorapaxar sulfate prevents thrombin-related platelet aggregation, making it a crucial compound in the prevention of atherothrombotic events .
準備方法
The preparation of vorapaxar sulfate involves several synthetic routes and reaction conditions. One method includes performing an oxidation reaction on a specific intermediate compound in an organic solvent to obtain the desired product . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the final product .
化学反応の分析
Vorapaxar sulfate undergoes various types of chemical reactions, including:
科学的研究の応用
Vorapaxar sulfate has a wide range of scientific research applications, including:
作用機序
Vorapaxar sulfate exerts its effects by inhibiting platelet aggregation through the reversible antagonism of protease-activated receptor 1 (PAR-1) . PAR-1 is a G-protein coupled receptor highly expressed on platelets and activated by the serine protease activity of thrombin . By blocking this receptor, vorapaxar sulfate prevents thrombin-related platelet aggregation, thereby reducing the risk of thrombotic cardiovascular events .
類似化合物との比較
Vorapaxar sulfate is unique among antiplatelet agents due to its selective inhibition of PAR-1. Similar compounds include:
Aspirin: An irreversible COX-1 inhibitor that blocks thromboxane A2-mediated platelet activation.
Clopidogrel: A P2Y12 adenosine diphosphate receptor antagonist that inhibits platelet activation.
Ticagrelor: Another P2Y12 inhibitor with a different mechanism of action compared to vorapaxar sulfate.
Vorapaxar sulfate stands out due to its specific targeting of PAR-1, providing an additional pathway for reducing thrombotic events without significantly affecting other platelet activation mechanisms .
特性
分子式 |
C29H35FN2O8S |
---|---|
分子量 |
590.7 g/mol |
IUPAC名 |
ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid |
InChI |
InChI=1S/C29H33FN2O4.H2O4S/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18;1-5(2,3)4/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34);(H2,1,2,3,4)/b12-9+;/t17-,20+,23+,24+,25-,26-,27?;/m0./s1 |
InChIキー |
NQRYCIGCIAWEIC-WKRGPISUSA-N |
異性体SMILES |
CCOC(=O)N[C@@H]1CC[C@@H]2[C@H](C1)C[C@H]3C([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@@H](OC3=O)C.OS(=O)(=O)O |
正規SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。